DBCO-PEG3-Phosphoramidite

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C38H53N4O7P |

|---|---|

Molecular Weight |

708.8 g/mol |

IUPAC Name |

6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[2-[2-[2-[2-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyethoxy]ethoxy]ethoxy]ethyl]-6-oxohexanamide |

InChI |

InChI=1S/C38H53N4O7P/c1-31(2)42(32(3)4)50(48-22-11-20-39)49-29-28-47-27-26-46-25-24-45-23-21-40-37(43)16-9-10-17-38(44)41-30-35-14-6-5-12-33(35)18-19-34-13-7-8-15-36(34)41/h5-8,12-15,31-32H,9-11,16-17,21-30H2,1-4H3,(H,40,43) |

InChI Key |

AZZYBGFXRGQDBX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OCCOCCOCCOCCNC(=O)CCCCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31 |

Origin of Product |

United States |

Foundational & Exploratory

The Pivotal Role of the PEG3 Spacer in DBCO Phosphoramidite: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibenzocyclooctyne (DBCO) phosphoramidite is a critical reagent for the incorporation of a bioorthogonal handle into oligonucleotides, enabling their conjugation to azide-modified molecules via copper-free click chemistry. The inclusion of a polyethylene glycol (PEG) spacer, specifically a triethylene glycol (PEG3) linker, between the DBCO moiety and the phosphoramidite is a key design feature that significantly enhances the performance of the resulting oligonucleotide conjugates. This technical guide elucidates the multifaceted role of the PEG3 spacer, detailing its impact on solubility, steric hindrance, reaction kinetics, and overall biocompatibility. Detailed experimental protocols and quantitative data are provided to offer a comprehensive resource for researchers in bioconjugation and drug development.

Introduction to DBCO Phosphoramidite and Copper-Free Click Chemistry

Strain-promoted azide-alkyne cycloaddition (SPAAC), a cornerstone of "click chemistry," allows for the efficient and specific ligation of two molecules in complex biological environments without the need for cytotoxic copper catalysts.[1][2] This bioorthogonal reaction relies on the inherent ring strain of cyclooctynes, such as DBCO, to react rapidly with azides, forming a stable triazole linkage.[3][4]

DBCO phosphoramidite is the reagent of choice for introducing the DBCO group onto the 5' or 3' terminus, or internally within a synthetic oligonucleotide.[1][2] This is achieved during standard automated solid-phase oligonucleotide synthesis.[5] The resulting DBCO-modified oligonucleotide can then be conjugated to a wide array of azide-containing molecules, including fluorescent dyes, peptides, proteins, and drug molecules.

The Multifunctional Role of the PEG3 Spacer

The incorporation of a PEG3 (triethylene glycol) spacer into the DBCO phosphoramidite architecture is not a trivial inclusion but a strategic enhancement that addresses several challenges associated with the bioconjugation of oligonucleotides.

Enhanced Hydrophilicity and Solubility

The DBCO group is inherently hydrophobic.[1] This hydrophobicity can lead to poor solubility of the DBCO-modified oligonucleotide in aqueous buffers, which are the standard media for most biological applications. The PEG3 spacer, being a short, hydrophilic polymer, imparts a significant increase in the overall hydrophilicity of the conjugate.[3] This enhanced water solubility prevents aggregation and precipitation, ensuring that the DBCO-modified oligonucleotide remains in solution and available for conjugation.[3]

Reduction of Steric Hindrance

The DBCO moiety is a bulky chemical group. Without a spacer, its close proximity to the oligonucleotide backbone can create steric hindrance, impeding the approach of the azide-functionalized binding partner. The PEG3 spacer acts as a flexible arm, physically distancing the reactive DBCO group from the oligonucleotide.[3] This increased separation provides greater accessibility for the azide, leading to more efficient and faster reaction kinetics.[6]

Improved Biocompatibility and Reduced Non-Specific Binding

PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy to improve the biocompatibility of therapeutic and diagnostic agents.[7] Even a short PEG3 spacer can contribute to this effect by masking the hydrophobic DBCO group, which might otherwise engage in non-specific hydrophobic interactions with proteins and other biomolecules. This reduction in non-specific binding is crucial for applications in complex biological samples and in vivo.

Quantitative Impact of the PEG3 Spacer

While direct comparative studies quantifying the precise impact of a PEG3 spacer versus no spacer on DBCO phosphoramidite performance are not extensively published in a single source, the collective data from various suppliers and research articles point to significant operational advantages.

| Parameter | Without PEG Spacer (Hypothetical) | With PEG3 Spacer | Rationale and Citation |

| Solubility in Aqueous Buffers | Low, prone to aggregation | High | The hydrophilic nature of the PEG chain enhances the solubility of the hydrophobic DBCO moiety.[3] |

| Typical Reaction Time | Potentially longer due to steric hindrance | 4 - 17 hours at room temperature | The spacer reduces steric hindrance, allowing for more efficient access of the azide to the DBCO group.[1] |

| Conjugation Efficiency | Lower, especially with bulky binding partners | Virtually quantitative | Improved solubility and reduced steric hindrance contribute to higher reaction yields.[1] |

| Non-Specific Binding | Higher potential for hydrophobic interactions | Minimized | The hydrophilic PEG spacer can shield the hydrophobic DBCO group, reducing non-specific binding.[7] |

Table 1: Comparison of DBCO Phosphoramidite with and without a PEG3 Spacer.

Experimental Protocols

Oligonucleotide Synthesis with 5'-DBCO-TEG Phosphoramidite

This protocol outlines the general steps for incorporating a DBCO group at the 5'-terminus of an oligonucleotide using an automated DNA synthesizer.

Materials:

-

5'-DBCO-TEG Phosphoramidite (or similar DBCO-PEG3 phosphoramidite)

-

Standard DNA or RNA phosphoramidites (A, C, G, T/U)

-

Solid support (e.g., CPG)

-

Standard synthesis reagents: activator, capping reagents, oxidizing agent, deblocking agent

-

Anhydrous acetonitrile

Procedure:

-

Synthesizer Setup: Program the DNA synthesizer with the desired oligonucleotide sequence.

-

Phosphoramidite Preparation: Dissolve the 5'-DBCO-TEG phosphoramidite in anhydrous acetonitrile to the manufacturer's recommended concentration.

-

Automated Synthesis: Initiate the standard phosphoramidite synthesis cycle for the main oligonucleotide sequence.

-

Final Coupling Step: In the final cycle, couple the 5'-DBCO-TEG phosphoramidite to the 5'-hydroxyl group of the growing oligonucleotide chain. A slightly longer coupling time (e.g., 10-12 minutes) may be beneficial to ensure high coupling efficiency due to the bulkiness of the DBCO group.[1][2]

-

Cleavage and Deprotection: Cleave the oligonucleotide from the solid support and remove protecting groups using standard conditions (e.g., concentrated ammonium hydroxide at 55°C for 12 hours or overnight at room temperature). DBCO-modified oligonucleotides are generally stable to these conditions.[1][2] For sensitive applications, UltraMild deprotection conditions are also compatible.[2]

-

Purification: Purify the DBCO-modified oligonucleotide using reverse-phase HPLC or a purification cartridge (e.g., Glen-Pak™). The hydrophobicity of the DBCO group facilitates efficient purification.[1]

Copper-Free Click Chemistry Conjugation of a DBCO-Oligonucleotide to an Azide-Modified Molecule

This protocol describes the general procedure for conjugating a purified DBCO-modified oligonucleotide to a molecule containing an azide group.

Materials:

-

Purified DBCO-modified oligonucleotide

-

Azide-modified molecule (e.g., peptide, protein, fluorescent dye)

-

Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

-

DMSO (if the azide-modified molecule is not water-soluble)

Procedure:

-

Reagent Preparation:

-

Dissolve the DBCO-modified oligonucleotide in the reaction buffer to a desired concentration (e.g., 10 OD in 100 µL of water).[1]

-

Dissolve the azide-modified molecule in a compatible solvent. If using DMSO, ensure the final concentration in the reaction mixture is low (e.g., <20%) to avoid denaturation of proteins.[8][9]

-

-

Click Reaction:

-

Purification of the Conjugate:

-

Characterization:

-

Confirm the successful conjugation using techniques such as mass spectrometry (to verify the molecular weight of the conjugate) and UV-Vis spectroscopy (DBCO has a characteristic absorbance at ~309 nm).[9]

-

Visualizing the Process and Logic

Logical Relationship of DBCO-PEG3-Phosphoramidite Components

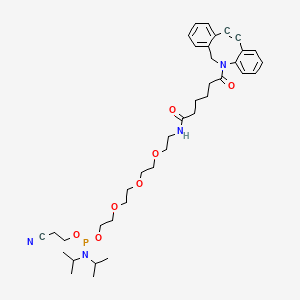

Caption: Components of the this compound reagent.

Experimental Workflow for Oligonucleotide Conjugation

Caption: Workflow for synthesis and conjugation of a DBCO-modified oligonucleotide.

Conclusion

The PEG3 spacer in DBCO phosphoramidite is a critical component that significantly enhances the utility of this reagent in bioconjugation. By improving solubility, reducing steric hindrance, and increasing biocompatibility, the PEG3 spacer facilitates more efficient and reliable conjugation of oligonucleotides to a diverse range of molecules. The provided protocols and data serve as a practical guide for researchers to effectively utilize this compound in their work, ultimately enabling the development of novel diagnostics, therapeutics, and research tools.

References

- 1. glenresearch.com [glenresearch.com]

- 2. glenresearch.com [glenresearch.com]

- 3. interchim.fr [interchim.fr]

- 4. maravai.com [maravai.com]

- 5. atdbio.com [atdbio.com]

- 6. Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparison of PEGylated and non-PEGylated proticles: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. help.lumiprobe.com [help.lumiprobe.com]

- 9. docs.aatbio.com [docs.aatbio.com]

- 10. alphathera.com [alphathera.com]

The Ultimate Guide to Copper-Free Click Chemistry: Mechanism and Application of DBCO-PEG3-Phosphoramid

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of click chemistry has revolutionized the field of bioconjugation, offering a suite of reactions that are rapid, specific, and high-yielding. Among these, copper-free click chemistry, particularly the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), has emerged as a powerful tool for biological applications due to its biocompatibility. This technical guide delves into the core mechanism of copper-free click chemistry, with a specific focus on the versatile reagent, Dibenzocyclooctyne-PEG3-Phosphoramidite (DBCO-PEG3-Phosphoramidite). We will explore its reaction kinetics, provide detailed experimental protocols for its use in key applications, and present quantitative data to inform experimental design.

The Core Mechanism: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Copper-free click chemistry circumvents the cellular toxicity associated with the copper(I) catalyst used in the archetypal Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). SPAAC relies on the intrinsic reactivity of a strained alkyne, such as Dibenzocyclooctyne (DBCO), with an azide.

The driving force behind this reaction is the significant ring strain of the cyclooctyne ring in DBCO. This strain is released upon the [3+2] cycloaddition reaction with an azide, leading to the formation of a stable triazole linkage. This reaction is highly selective and bioorthogonal, meaning it proceeds efficiently within complex biological systems without interfering with native biochemical processes.[1][2]

Key Features of DBCO-Azide SPAAC:

-

Biocompatibility: The absence of a copper catalyst makes it ideal for in vivo and live-cell applications.[3]

-

High Specificity: DBCO selectively reacts with azides, minimizing off-target reactions with other functional groups found in biological molecules.[1]

-

Favorable Kinetics: The reaction proceeds rapidly at physiological temperatures and pH.[3]

-

Stability: The resulting triazole linkage is highly stable.

Below is a diagram illustrating the fundamental mechanism of the SPAAC reaction between a DBCO moiety and an azide.

Caption: Figure 1. Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

This compound: A Versatile Tool for Oligonucleotide Modification

This compound is a key reagent that facilitates the incorporation of the reactive DBCO group onto synthetic oligonucleotides. Its structure consists of three key components:

-

DBCO group: The reactive moiety for copper-free click chemistry.

-

PEG3 linker: A short polyethylene glycol spacer that enhances water solubility and reduces steric hindrance between the DBCO group and the oligonucleotide.

-

Phosphoramidite group: Enables the automated, solid-phase synthesis of oligonucleotides, allowing for precise placement of the DBCO group at the 5' end, 3' end, or internally within the sequence.[4]

The ability to introduce a DBCO handle onto an oligonucleotide opens up a vast array of possibilities for creating sophisticated molecular probes, diagnostic reagents, and therapeutic agents.

Quantitative Data: Reaction Kinetics of DBCO-Azide SPAAC

The rate of the SPAAC reaction is a critical parameter for experimental design. The reaction follows second-order kinetics, and the rate is influenced by factors such as the specific DBCO derivative, the electronic properties of the azide, the solvent, pH, and temperature. Below is a summary of reported second-order rate constants for various SPAAC reactions.

| DBCO Derivative | Azide Partner | Second-Order Rate Constant (M⁻¹s⁻¹) | Conditions | Reference |

| DBCO | Benzyl Azide | ~0.1 | Aqueous conditions | [3] |

| DBCO | Phenyl Azide | 0.033 | CH₃CN:H₂O (3:1) | |

| Sulfo-DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | 0.55 - 1.22 | HEPES buffer (pH 7), 25°C & 37°C | [5] |

| Sulfo-DBCO-amine | 3-azido-L-alanine | 0.32 - 0.85 | PBS (pH 7), 25°C & 37°C | [5] |

| DBCO-Trastuzumab | 1-azido-1-deoxy-β-D-glucopyranoside | 0.18 - 0.37 | HEPES & PBS (pH 7), 25°C & 37°C | [6] |

| DBCO-PEG5-Trastuzumab | 1-azido-1-deoxy-β-D-glucopyranoside | 31% increase vs. DBCO-Trastuzumab | HEPES & PBS (pH 7), 25°C & 37°C | [6] |

| DBCO | Azido-functionalized peptide | 1.9 | Carbonate buffer (pH 8.5) | [7] |

Experimental Protocols

This section provides detailed methodologies for key applications of DBCO-based copper-free click chemistry.

Protocol for Antibody-Oligonucleotide Conjugation

This protocol describes the conjugation of a DBCO-modified antibody to an azide-modified oligonucleotide.

Materials:

-

Antibody of interest in a suitable buffer (e.g., PBS, pH 7.4)

-

DBCO-NHS ester (e.g., DBCO-PEG4-NHS ester)

-

Azide-modified oligonucleotide

-

DMSO or DMF

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification system (e.g., size-exclusion chromatography, ion-exchange chromatography)

Procedure:

-

Antibody Preparation:

-

Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.

-

Adjust the antibody concentration to 1-5 mg/mL.

-

-

Activation of Antibody with DBCO-NHS Ester:

-

Dissolve the DBCO-NHS ester in DMSO or DMF to a stock concentration of 10 mM.

-

Add a 10-20 fold molar excess of the DBCO-NHS ester solution to the antibody solution. The final concentration of the organic solvent should not exceed 10-20%.

-

Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.

-

-

Quenching of Unreacted DBCO-NHS Ester:

-

Add a quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification of DBCO-Activated Antibody:

-

Remove excess, unreacted DBCO reagent using a desalting column or dialysis.

-

-

Click Reaction with Azide-Modified Oligonucleotide:

-

Add a 1.5 to 5-fold molar excess of the azide-modified oligonucleotide to the purified DBCO-activated antibody.

-

Incubate the reaction for 4-18 hours at 4°C or room temperature.

-

-

Purification of the Antibody-Oligonucleotide Conjugate:

-

Characterization:

-

Analyze the conjugate by SDS-PAGE to confirm the increase in molecular weight.

-

Quantify the degree of labeling using UV-Vis spectroscopy by measuring the absorbance of the DBCO group (around 309 nm) and the antibody (280 nm).

-

The following diagram illustrates the workflow for antibody-oligonucleotide conjugation.

Caption: Figure 2. Workflow for Antibody-Oligonucleotide Conjugation.

Protocol for Functionalization of Nanoparticles with DBCO-PEG

This protocol outlines the surface modification of nanoparticles with DBCO-PEG for subsequent conjugation to azide-containing molecules.

Materials:

-

Nanoparticles with surface functional groups (e.g., carboxyl or amine groups)

-

DBCO-PEG-Amine or DBCO-PEG-NHS ester

-

Activation reagents for carboxyl groups (e.g., EDC and NHS)

-

Reaction buffer (e.g., MES buffer for EDC/NHS chemistry, PBS for NHS ester chemistry)

-

Quenching solution (e.g., hydroxylamine or Tris buffer)

-

Purification system (e.g., centrifugation, dialysis)

Procedure:

-

Nanoparticle Preparation:

-

Disperse the nanoparticles in the appropriate reaction buffer.

-

-

Surface Activation (for carboxylated nanoparticles):

-

Add EDC and NHS to the nanoparticle suspension to activate the carboxyl groups.

-

Incubate for 15-30 minutes at room temperature.

-

-

Conjugation of DBCO-PEG:

-

Add DBCO-PEG-Amine (to activated carboxylated nanoparticles) or DBCO-PEG-NHS ester (to aminated nanoparticles) to the reaction mixture.

-

Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching and Washing:

-

Quench any unreacted active groups with a suitable quenching solution.

-

Wash the nanoparticles extensively by repeated centrifugation and resuspension or by dialysis to remove excess reagents.[9]

-

-

Characterization:

-

Confirm the successful functionalization using techniques such as Dynamic Light Scattering (DLS) to measure changes in particle size and zeta potential, and UV-Vis spectroscopy to quantify the amount of conjugated DBCO.[10]

-

The logical relationship for nanoparticle functionalization is depicted below.

Caption: Figure 3. Logical Workflow for Nanoparticle Functionalization.

Protocol for Oligonucleotide Synthesis with this compound

This protocol describes the incorporation of a DBCO moiety into an oligonucleotide during solid-phase synthesis.

Materials:

-

DNA/RNA synthesizer

-

Controlled Pore Glass (CPG) solid support

-

Standard DNA/RNA phosphoramidites and synthesis reagents

-

This compound

-

Cleavage and deprotection reagents (e.g., ammonium hydroxide, AMA)

-

Purification system (e.g., HPLC, PAGE)

Procedure:

-

Automated Solid-Phase Synthesis:

-

The synthesis is performed on an automated DNA/RNA synthesizer following standard phosphoramidite chemistry cycles (detritylation, coupling, capping, oxidation).[4]

-

For 5'-end labeling, this compound is coupled in the final synthesis cycle. For internal labeling, a modified solid support or a specialized phosphoramidite is used.

-

-

Cleavage and Deprotection:

-

After synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups are removed using a standard deprotection solution (e.g., concentrated ammonium hydroxide at 55°C for 8-12 hours or AMA at room temperature for 2 hours).

-

-

Purification of the DBCO-Modified Oligonucleotide:

-

The crude oligonucleotide is purified to remove failure sequences and other impurities. Reverse-phase HPLC (RP-HPLC) is often the method of choice, as the hydrophobic DBCO group provides good separation of the full-length product.[11]

-

-

Characterization:

-

The purity and identity of the DBCO-modified oligonucleotide are confirmed by analytical HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).

-

Conclusion

Copper-free click chemistry, exemplified by the SPAAC reaction between DBCO and azides, offers a robust and biocompatible method for the covalent modification of biomolecules. The availability of reagents like this compound has greatly expanded the toolkit for researchers in drug development, diagnostics, and fundamental biological research. By understanding the underlying mechanism, reaction kinetics, and detailed experimental protocols, scientists can effectively leverage this powerful technology to create novel and impactful molecular constructs. This guide provides a solid foundation for the successful implementation of DBCO-based copper-free click chemistry in a variety of research and development settings.

References

- 1. dynamic-biosensors.com [dynamic-biosensors.com]

- 2. Large scale, liquid phase synthesis of oligonucleotides by the phosphoramidite approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biomedical applications of copper-free click chemistry: in vitro , in vivo , and ex vivo - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03368H [pubs.rsc.org]

- 4. data.biotage.co.jp [data.biotage.co.jp]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Clickable Albumin Nanoparticles for Pretargeted Drug Delivery toward PD-L1 Overexpressing Tumors in Combination Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preparation of single- and double-oligonucleotide antibody conjugates and their application for protein analytics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. edepot.wur.nl [edepot.wur.nl]

- 10. researchgate.net [researchgate.net]

- 11. glenresearch.com [glenresearch.com]

Understanding the Hydrophobicity of DBCO-PEG3-Phosphoramidite: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the hydrophobicity of DBCO-PEG3-Phosphoramidite, a critical reagent in bioconjugation and oligonucleotide modification. Understanding the hydrophobic character of this molecule is essential for its effective application in drug delivery, diagnostics, and various research contexts. This document outlines the chemical basis of its hydrophobicity, provides detailed experimental protocols for its assessment, and illustrates its role in modern biotechnological workflows.

Core Concepts: The Duality of DBCO and PEG

This compound is an amphiphilic molecule, possessing both hydrophobic and hydrophilic regions that dictate its behavior in aqueous and organic environments. This duality is central to its function, enabling the conjugation of diverse molecules to oligonucleotides while maintaining sufficient solubility for biological applications.

-

The Hydrophobic Moiety: Dibenzocyclooctyne (DBCO) The DBCO group is a strained alkyne used in copper-free click chemistry. Its rigid, aromatic ring structure is inherently nonpolar and therefore hydrophobic. This hydrophobicity is a key characteristic, influencing its interaction with other molecules and its purification by methods such as reversed-phase high-performance liquid chromatography (RP-HPLC). In the context of oligonucleotide synthesis, the hydrophobicity of the DBCO group can be leveraged for the purification of modified oligonucleotides.

-

The Hydrophilic Spacer: Polyethylene Glycol (PEG) In contrast to the DBCO group, the triethylene glycol (PEG3) linker is a flexible, polar chain of repeating ether units. The oxygen atoms in the PEG backbone can form hydrogen bonds with water molecules, rendering this portion of the molecule hydrophilic. The primary role of the PEG linker is to counteract the hydrophobicity of the DBCO moiety, thereby increasing the overall water solubility of the this compound and the resulting oligonucleotide conjugates. This enhanced solubility is crucial for applications in biological systems, which are predominantly aqueous.

The interplay between the hydrophobic DBCO and the hydrophilic PEG linker is a finely tuned balance. The length of the PEG chain can be varied to modulate the overall hydrophobicity of the molecule, with longer PEG chains leading to increased hydrophilicity.

Quantitative Assessment of Hydrophobicity

The hydrophobicity of a molecule can be quantified using the partition coefficient (LogP), which is the logarithm of the ratio of the concentration of a solute in a water-immiscible solvent (typically octanol) to its concentration in water. A positive LogP value indicates a preference for the hydrophobic phase (hydrophobicity), while a negative value indicates a preference for the aqueous phase (hydrophilicity).

| Compound | Predicted LogP (XLogP3-AA) | Reference |

| DBCO-PEG4-Phosphoramidite | 2.8 | [1] |

Experimental Determination of Hydrophobicity: Reversed-Phase HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful and widely used technique for determining the hydrophobicity of molecules, including phosphoramidites and modified oligonucleotides.[2] In RP-HPLC, the stationary phase is nonpolar (hydrophobic), and the mobile phase is polar. Hydrophobic molecules interact more strongly with the stationary phase and therefore have longer retention times.

Principle

The retention time of a compound in RP-HPLC is directly related to its hydrophobicity. By comparing the retention time of this compound to those of known standards, its relative hydrophobicity can be determined. Furthermore, a quantitative measure of hydrophobicity, the logarithm of the capacity factor (log k'), can be calculated from the retention time.

Detailed Experimental Protocol

This protocol is a general guideline for the determination of the hydrophobicity of this compound using RP-HPLC. Optimization of specific parameters may be required.

Materials and Equipment:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

This compound sample

-

Acetonitrile (ACN), HPLC grade

-

Triethylammonium acetate (TEAA) buffer, 0.1 M, pH 7.0

-

Methanol, HPLC grade

-

Water, HPLC grade

-

Syringe filters, 0.22 µm

Procedure:

-

Sample Preparation:

-

Dissolve a small amount of this compound in anhydrous acetonitrile to a final concentration of 1 mg/mL.

-

Filter the sample solution through a 0.22 µm syringe filter before injection.

-

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1 M TEAA in water.

-

Mobile Phase B: Acetonitrile.

-

Degas both mobile phases before use.

-

-

HPLC Conditions:

-

Column: C18 reversed-phase column.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection Wavelength: 260 nm.

-

Injection Volume: 10 µL.

-

Gradient:

-

0-5 min: 5% B

-

5-25 min: 5% to 95% B (linear gradient)

-

25-30 min: 95% B

-

30-35 min: 95% to 5% B (linear gradient)

-

35-40 min: 5% B (equilibration)

-

-

-

Data Analysis:

-

Record the chromatogram and determine the retention time (t_R) of the this compound peak.

-

Determine the void time (t_0) by injecting a non-retained compound (e.g., uracil).

-

Calculate the capacity factor (k') using the formula: k' = (t_R - t_0) / t_0

-

The log k' value provides a quantitative measure of the hydrophobicity under the specific chromatographic conditions.

-

Application in Bioconjugation: An Experimental Workflow

This compound is not typically a direct participant in cellular signaling pathways. Instead, it is a crucial tool for the synthesis of modified oligonucleotides that can then be used to study, track, or influence biological processes. The primary application of this reagent is in copper-free "click chemistry," a bioorthogonal reaction that allows for the efficient and specific labeling of biomolecules.

The following diagram illustrates a typical experimental workflow for using this compound to label and visualize a target molecule within a cellular context.

Caption: Experimental workflow for bioconjugation using this compound.

This workflow highlights the journey from the chemical synthesis of a DBCO-modified oligonucleotide to its application in labeling and visualizing a target biomolecule within a cell. The hydrophobicity of the DBCO group is particularly relevant during the purification step (s4), where RP-HPLC can effectively separate the desired modified oligonucleotide from unlabeled strands.

Logical Relationship of Hydrophobicity and Function

The chemical structure of this compound directly dictates its hydrophobic/hydrophilic properties, which in turn govern its utility in various applications.

References

A Comprehensive Technical Guide to DBCO-PEG3-Phosphoramidite for Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of Dibenzocyclooctyne-Polyethylene Glycol-Phosphoramidite (DBCO-PEG3-Phosphoramidite), a key reagent for the synthesis of modified oligonucleotides. This document details the core principles, experimental protocols, and quantitative data associated with its use, enabling researchers to effectively incorporate this versatile molecule into their workflows for applications ranging from basic research to drug development.

Introduction to this compound

This compound is a chemical compound used in solid-phase oligonucleotide synthesis to introduce a dibenzocyclooctyne (DBCO) moiety at a specific position within a DNA or RNA sequence. The DBCO group is a strained alkyne that is highly reactive towards azides in a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This bioorthogonal reaction is exceptionally useful for the conjugation of oligonucleotides to other molecules, such as fluorescent dyes, peptides, proteins, or nanoparticles, without the need for a cytotoxic copper catalyst.[1][2] The triethylene glycol (PEG3) linker enhances solubility and reduces steric hindrance, facilitating efficient conjugation.[3]

Key Properties and Advantages:

-

Copper-Free Click Chemistry: Enables conjugation reactions in biological systems where copper catalysts can be toxic.[1][2]

-

Bioorthogonal Reactivity: The DBCO group is highly selective for azides and does not react with other functional groups typically found in biological systems.[1][2]

-

High Reaction Efficiency: SPAAC reactions with DBCO are generally fast and proceed with high yields.[4][5]

-

Enhanced Solubility: The PEG3 linker improves the solubility of the phosphoramidite and the resulting modified oligonucleotide.[3]

-

Stability: DBCO-modified oligonucleotides are stable under standard deprotection conditions used in oligonucleotide synthesis.[4][6]

The Chemistry of Oligonucleotide Synthesis with this compound

The incorporation of this compound into an oligonucleotide occurs via the well-established phosphoramidite method of solid-phase synthesis.[7] This process involves a four-step cycle that is repeated for each nucleotide addition.

The Phosphoramidite Synthesis Cycle

The synthesis is performed on an automated DNA/RNA synthesizer and follows a cyclical process:

-

Detritylation (Deblocking): The 5'-hydroxyl group of the growing oligonucleotide chain, which is attached to a solid support, is deprotected by removing the dimethoxytrityl (DMT) group with a weak acid.[1][8]

-

Coupling: The this compound, activated by a tetrazole or a similar agent, is coupled to the free 5'-hydroxyl group of the growing chain.[1][8]

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants in subsequent cycles.[8]

-

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester linkage using an oxidizing agent, typically an iodine solution.[1][8]

This cycle is repeated until the desired sequence is synthesized.

Quantitative Data

The efficiency of each step in the synthesis process is critical for obtaining a high yield of the full-length product. The following tables summarize key quantitative data related to the use of this compound.

Coupling Efficiency

High coupling efficiency is crucial for the synthesis of long oligonucleotides.[9] The recommended coupling time for this compound is typically longer than for standard nucleoside phosphoramidites to ensure high efficiency.

| Parameter | Value | Reference |

| Recommended Coupling Time | 10 minutes | [4] |

| Typical Coupling Efficiency | >98% | [9] |

Note: Coupling efficiency can be influenced by the synthesizer, reagents, and the specific sequence being synthesized.

Deprotection and Stability

DBCO-modified oligonucleotides are compatible with various deprotection conditions. However, the stability of the DBCO group can be affected by the choice of deprotection reagent and conditions.

| Deprotection Reagent | Conditions | DBCO Stability | Reference |

| Ammonium Hydroxide | 2 hours at 65°C or overnight at room temperature | Stable | [4][6] |

| AMA (Ammonium hydroxide/40% Methylamine 1:1) | 2 hours at room temperature | Slight degradation of the cyclooctyne | [4][6] |

| UltraMild Deprotection | Manufacturer's protocol | Compatible | [4][6] |

Purification

Purification of DBCO-modified oligonucleotides is necessary to remove truncated sequences and other impurities. The hydrophobic nature of the DBCO group facilitates purification by reverse-phase methods.

| Purification Method | Principle | Purity | Yield | Reference |

| Glen-Pak™ Cartridge | Reverse-phase chromatography | Good | High | [4] |

| Reverse-Phase HPLC (RP-HPLC) | High-resolution reverse-phase chromatography | High (>95%) | Moderate | [10] |

| Anion-Exchange HPLC (AEX-HPLC) | Separation based on charge | High | Moderate |

Experimental Protocols

The following are detailed protocols for the key experimental procedures involving this compound.

Protocol 1: Solid-Phase Synthesis of a DBCO-Modified Oligonucleotide

This protocol outlines the general steps for incorporating this compound at the 5'-end of an oligonucleotide using an automated DNA/RNA synthesizer.

Materials:

-

DNA/RNA synthesizer

-

Controlled pore glass (CPG) solid support with the initial nucleoside

-

Standard DNA/RNA phosphoramidites (A, C, G, T/U)

-

This compound solution (e.g., 0.1 M in anhydrous acetonitrile)

-

Activator solution (e.g., 0.45 M Tetrazole in acetonitrile)

-

Capping solutions (Cap A and Cap B)

-

Oxidizing solution (Iodine/water/pyridine)

-

Deblocking solution (e.g., 3% Trichloroacetic acid in dichloromethane)

-

Anhydrous acetonitrile

Procedure:

-

Synthesizer Setup: Program the oligonucleotide sequence into the synthesizer. For the final coupling step, assign the this compound to the 5'-terminus.

-

Synthesis Initiation: Start the synthesis run. The synthesizer will automatically perform the detritylation, coupling, capping, and oxidation steps for each standard nucleoside.

-

DBCO Coupling: For the final coupling step, the synthesizer will deliver the this compound and activator to the synthesis column. A coupling time of 10 minutes is recommended.[4]

-

Final Steps: After the final coupling, the synthesizer will perform the capping and oxidation steps.

-

Cleavage and Deprotection: Once the synthesis is complete, the solid support is removed from the synthesizer. The oligonucleotide is cleaved from the support and deprotected using an appropriate deprotection solution (e.g., ammonium hydroxide) as detailed in Table 3.2.

-

Purification: The crude DBCO-modified oligonucleotide is then purified using a suitable method as described in Table 3.3.

Protocol 2: Purification of DBCO-Modified Oligonucleotides by RP-HPLC

This protocol provides a general method for the purification of DBCO-modified oligonucleotides using reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials:

-

HPLC system with a UV detector

-

Reverse-phase C18 column

-

Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water

-

Mobile Phase B: Acetonitrile

-

Crude DBCO-modified oligonucleotide

Procedure:

-

Sample Preparation: Dissolve the crude oligonucleotide in Mobile Phase A.

-

Column Equilibration: Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5%).

-

Injection: Inject the sample onto the column.

-

Gradient Elution: Elute the oligonucleotide using a linear gradient of Mobile Phase B. A typical gradient is from 5% to 95% acetonitrile over 30 minutes.[10]

-

Detection: Monitor the elution profile at 260 nm (for the oligonucleotide) and at the absorbance maximum of the DBCO group (around 309 nm).

-

Fraction Collection: Collect the peak corresponding to the full-length, DBCO-modified oligonucleotide.

-

Desalting: Desalt the collected fraction using a suitable method (e.g., ethanol precipitation or a desalting cartridge) to remove the TEAA buffer.

Protocol 3: Copper-Free Click Chemistry (SPAAC)

This protocol describes the general procedure for conjugating a DBCO-modified oligonucleotide with an azide-containing molecule.

Materials:

-

Purified DBCO-modified oligonucleotide

-

Azide-containing molecule (e.g., fluorescent dye, peptide)

-

Reaction buffer (e.g., PBS, pH 7.4, or an organic solvent like DMSO)

Procedure:

-

Dissolve Reactants: Dissolve the DBCO-modified oligonucleotide in the reaction buffer. Dissolve the azide-containing molecule in a compatible solvent.

-

Reaction Mixture: Add the azide solution to the oligonucleotide solution. The molar ratio of azide to oligonucleotide may need to be optimized, but a slight excess of the azide is common.

-

Incubation: Incubate the reaction mixture at room temperature. The reaction time can vary from 4 to 17 hours depending on the specific reactants.[4]

-

Purification: Purify the resulting oligonucleotide conjugate to remove unreacted starting materials. This can be achieved by desalting, HPLC, or other chromatographic methods depending on the properties of the conjugate.

Visualizations

The following diagrams illustrate the key structures and processes involved in the use of this compound.

References

- 1. DNA Oligonucleotide Synthesis [sigmaaldrich.com]

- 2. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 3. researchgate.net [researchgate.net]

- 4. glenresearch.com [glenresearch.com]

- 5. glenresearch.com [glenresearch.com]

- 6. glenresearch.com [glenresearch.com]

- 7. glenresearch.com [glenresearch.com]

- 8. biotage.com [biotage.com]

- 9. glenresearch.com [glenresearch.com]

- 10. How do you purify oligonucleotide conjugates by HPLC? | AAT Bioquest [aatbio.com]

Navigating the Formulation Frontier: A Technical Guide to the Solubility of DBCO-PEG3-Phosphoramidite

For researchers, scientists, and drug development professionals, understanding the solubility characteristics of key reagents is paramount to successful experimental design and reproducible outcomes. This in-depth technical guide provides a comprehensive overview of the solubility of DBCO-PEG3-Phosphoramidite, a critical building block in the synthesis of modified oligonucleotides for bioconjugation and therapeutic applications. This document outlines its solubility in various common organic solvents, presents a detailed experimental protocol for determining precise solubility, and offers a logical workflow for solubility assessment.

Core Concept: Solubility Profile of this compound

This compound is a specialized chemical reagent characterized by a dibenzocyclooctyne (DBCO) group, a triethylene glycol (PEG3) spacer, and a phosphoramidite moiety. This structure allows for its incorporation into oligonucleotides, enabling subsequent copper-free click chemistry reactions. The solubility of this reagent is a critical factor in its handling, storage, and efficacy in automated oligonucleotide synthesis.

Generally, phosphoramidites are soluble in anhydrous organic solvents. The PEG3 linker in this compound is intended to enhance its solubility, particularly in the polar organic solvents used in oligonucleotide synthesis.

Quantitative Solubility Data

While precise, batch-specific quantitative solubility data is often proprietary or not publicly available, the following table summarizes the known and estimated solubility of this compound in commonly used laboratory solvents. These values are based on publicly available data for similar phosphoramidite reagents and DBCO-PEG compounds. For critical applications, it is strongly recommended that researchers determine the solubility of their specific batch of this compound using the protocol outlined below.

| Solvent | Chemical Formula | Polarity Index | Known/Estimated Solubility | Notes |

| Acetonitrile (anhydrous) | CH₃CN | 5.8 | Freely Soluble (Recommended for synthesis at ~0.1 M) | Preferred solvent for oligonucleotide synthesis coupling reactions. |

| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | Soluble | Often used for more lipophilic phosphoramidites. |

| Dimethyl sulfoxide (DMSO) | C₂H₆OS | 7.2 | Highly Soluble (Potentially >100 mg/mL) | A strong polar aprotic solvent; may require sonication for high concentrations. |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 6.4 | Soluble | Another common polar aprotic solvent for organic synthesis. |

| Acetone | C₃H₆O | 5.1 | Soluble | A moderately polar solvent. |

| Toluene | C₇H₈ | 2.4 | Sparingly Soluble | A non-polar aromatic solvent. |

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

This protocol describes a standardized method for determining the thermodynamic (equilibrium) solubility of this compound in a given solvent.

Materials:

-

This compound (solid)

-

Selected anhydrous solvent(s)

-

2 mL glass vials with screw caps and PTFE septa

-

Analytical balance (readable to at least 0.01 mg)

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.2 µm, PTFE or other solvent-compatible membrane)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Mobile phase for HPLC (e.g., acetonitrile/water gradient)

Methodology:

-

Preparation of Standard Solutions:

-

Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent to create a stock solution of known concentration (e.g., 1 mg/mL).

-

Perform serial dilutions of the stock solution to prepare a series of calibration standards of known concentrations.

-

-

Sample Preparation (in triplicate):

-

Add an excess amount of solid this compound to a 2 mL glass vial. An amount that ensures solid material remains after equilibration is crucial.

-

Accurately add a known volume (e.g., 1 mL) of the selected anhydrous solvent to the vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). The agitation should be vigorous enough to keep the solid suspended.

-

-

Sample Clarification:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to sediment.

-

Carefully withdraw a portion of the supernatant using a syringe and filter it through a 0.2 µm syringe filter into a clean vial. This step is critical to remove all undissolved solids.

-

-

Analysis by HPLC:

-

Dilute the filtered, saturated solution with the chosen solvent to a concentration that falls within the range of the calibration standards.

-

Inject the calibration standards and the diluted sample solutions onto the HPLC system.

-

Analyze the chromatograms to determine the peak area corresponding to this compound.

-

-

Calculation of Solubility:

-

Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

-

Use the linear regression equation from the calibration curve to calculate the concentration of this compound in the diluted sample.

-

Multiply this concentration by the dilution factor to determine the solubility of this compound in the undiluted saturated solution. The result can be expressed in mg/mL or molarity.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Methodological & Application

Application Notes and Protocols for Incorporating DBCO-PEG3-Phosphoramidite into DNA Oligonucleotides

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the incorporation of Dibenzocyclooctyl (DBCO) moieties into synthetic DNA oligonucleotides using DBCO-PEG3-Phosphoramidite. This method enables the straightforward production of DNA probes capable of undergoing copper-free click chemistry, a bioorthogonal reaction with wide-ranging applications in biological imaging, diagnostics, and therapeutics.[][2] The strain-promoted alkyne-azide cycloaddition (SPAAC) between DBCO and an azide-containing molecule offers high specificity and efficiency in aqueous environments without the need for a cytotoxic copper catalyst, making it ideal for in vitro and in vivo applications.[][2][3][4][5]

The DBCO group is linked to the phosphoramidite via a triethylene glycol (PEG3) spacer, which enhances the solubility of the hydrophobic DBCO moiety and extends it away from the oligonucleotide backbone, thereby improving its accessibility for subsequent click reactions.[6] DBCO can be incorporated at the 5' or 3' terminus, or internally within the oligonucleotide sequence.[7][8]

Chemical Pathway

The core of this methodology is the automated solid-phase synthesis of DNA, followed by the copper-free click reaction. The DBCO-functionalized oligonucleotide reacts with an azide-modified molecule to form a stable triazole linkage.

Experimental Protocols

Protocol 1: Automated Synthesis of 5'-DBCO-Modified Oligonucleotides

This protocol describes the incorporation of a DBCO moiety at the 5'-terminus of a DNA oligonucleotide using standard phosphoramidite chemistry on an automated DNA synthesizer.

Materials:

-

This compound

-

Standard DNA phosphoramidites (dA, dC, dG, dT)

-

Controlled Pore Glass (CPG) solid support

-

Activator solution (e.g., 5-Ethylthio-1H-tetrazole)

-

Oxidizer (e.g., Iodine/Water/Pyridine)

-

Deblocking agent (e.g., 3% Trichloroacetic acid in Dichloromethane)

-

Capping reagents

-

Anhydrous acetonitrile

-

Cleavage and deprotection solution (e.g., concentrated Ammonium Hydroxide or AMA)

-

Purification cartridges (e.g., Glen-Pak™) or HPLC system

Procedure:

-

Synthesizer Setup: Prepare the DNA synthesizer with the required standard DNA phosphoramidites, this compound, and all necessary reagents according to the manufacturer's instructions. Dissolve the this compound in anhydrous acetonitrile to the recommended concentration.

-

Automated Synthesis: Program the desired DNA sequence into the synthesizer. For the final coupling step at the 5'-terminus, direct the synthesizer to use the this compound. A prolonged coupling time is recommended for the sterically hindered DBCO phosphoramidite.

-

Cleavage and Deprotection:

-

After synthesis, transfer the CPG support to a vial.

-

Add the cleavage and deprotection solution. DBCO-modified oligos are stable to deprotection with ammonium hydroxide for 2 hours at 65°C or overnight at room temperature.[6] For sequences containing sensitive bases, AMA (Ammonium hydroxide/Methylamine) can be used for 2 hours at room temperature, although slight degradation of the DBCO group may occur.[6]

-

-

Purification:

-

The hydrophobicity of the DBCO group facilitates purification.[6]

-

Cartridge Purification: Utilize a reverse-phase cartridge like Glen-Pak™. The "DMT-on" purification protocol can be adapted by omitting the final trifluoroacetic acid (TFA) wash, as the hydrophobic DBCO group will be retained on the column.[6]

-

HPLC Purification: Alternatively, purify the oligonucleotide by reverse-phase high-performance liquid chromatography (RP-HPLC). The DBCO-modified oligo will have a significantly longer retention time than the unmodified oligo.

-

| Parameter | Recommendation | Reference |

| DBCO-Phosphoramidite Coupling Time | 10 minutes | [6] |

| Deprotection (Ammonium Hydroxide) | 2 hours at 65°C or overnight at room temperature | [6] |

| Deprotection (AMA) | 2 hours at room temperature (slight degradation possible) | [6] |

| Purification Method | Glen-Pak™ cartridge or RP-HPLC | [6] |

Protocol 2: Copper-Free Click Reaction with Azide-Modified Molecules

This protocol details the conjugation of the purified DBCO-modified oligonucleotide with a molecule containing an azide group.

Materials:

-

Purified DBCO-modified oligonucleotide

-

Azide-modified molecule of interest (e.g., fluorescent dye, biotin, peptide)

-

Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.5)

-

Organic solvent (e.g., Dimethyl sulfoxide (DMSO)) if the azide molecule is not water-soluble

-

Desalting columns or ethanol precipitation reagents

Procedure:

-

Oligonucleotide Preparation: Dissolve the lyophilized DBCO-modified oligonucleotide in the reaction buffer to a desired stock concentration.

-

Azide Preparation: Dissolve the azide-modified molecule in a compatible solvent (water or DMSO) to create a stock solution.

-

Click Reaction:

-

In a microcentrifuge tube, combine the DBCO-modified oligonucleotide and a molar excess of the azide-modified molecule. A 5 to 10-fold molar excess of the azide is common.

-

If DMSO is used to dissolve the azide, ensure the final concentration of DMSO in the reaction mixture is compatible with the stability of the biomolecules.

-

Incubate the reaction mixture at room temperature. The reaction time can vary from 4 to 17 hours, depending on the specific azide used.[3][6]

-

-

Purification of the Conjugate:

| Parameter | Recommendation | Reference |

| Azide to DBCO Molar Ratio | 5-10 fold excess of azide | [12] |

| Reaction Solvent | Aqueous buffer (e.g., PBS) or aqueous/DMSO mixture | [3][6][8] |

| Reaction Temperature | Room temperature | [3][6] |

| Reaction Time | 4-17 hours (overnight is common) | [3][6] |

Signaling Pathway and Logical Relationships

The chemical transformation at the core of this protocol is the SPAAC reaction. The following diagram illustrates the reaction between the DBCO-modified DNA and an azide-functionalized molecule.

References

- 2. creativepegworks.com [creativepegworks.com]

- 3. DBCO-dT Oligo Modifications from Gene Link [genelink.com]

- 4. Biomedical applications of copper-free click chemistry: in vitro , in vivo , and ex vivo - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03368H [pubs.rsc.org]

- 5. Copper-free click chemistry for attachment of biomolecules in magnetic tweezers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. glenresearch.com [glenresearch.com]

- 7. Dibenzocyclooctyl DBCO Oligonucleotide Modification [biosyn.com]

- 8. DBCO-dT Oligo Modification [biosyn.com]

- 9. glenresearch.com [glenresearch.com]

- 10. Preparation of single- and double-oligonucleotide antibody conjugates and their application for protein analytics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dynamic-biosensors.com [dynamic-biosensors.com]

- 12. rsc.org [rsc.org]

Application Notes and Protocols: A Step-by-Step Guide for RNA Labeling with DBCO-PEG3-Phosphoramidite

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the labeling of RNA molecules using DBCO-PEG3-Phosphoramidite chemistry. The protocol outlines the necessary steps for introducing a DBCO (Dibenzocyclooctyne) moiety onto an RNA molecule, enabling subsequent copper-free click chemistry conjugation with azide-modified molecules of interest. This powerful and bioorthogonal labeling strategy is instrumental in a wide array of applications, from basic research to the development of RNA-based therapeutics and diagnostics.

Introduction

RNA labeling is a critical technique for elucidating the structure, function, and localization of RNA molecules within complex biological systems. Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of copper-free click chemistry, has emerged as a robust method for bioconjugation due to its high efficiency, specificity, and biocompatibility.[][2][3] This approach utilizes the reaction between a strained alkyne, such as DBCO, and an azide to form a stable triazole linkage without the need for a cytotoxic copper catalyst.[][2]

This compound is a reagent used in solid-phase oligonucleotide synthesis to incorporate a DBCO group at a specific position within an RNA sequence.[4][5] The PEG3 linker provides increased hydrophilicity and flexibility. Once synthesized, the DBCO-modified RNA can be readily conjugated to any azide-containing molecule, such as fluorophores, biotin, or therapeutic payloads.

Experimental Protocols

This section details the key experimental procedures for RNA labeling, starting from the synthesis of the DBCO-modified RNA to the final purification and characterization of the labeled product.

Synthesis of DBCO-Modified RNA

The introduction of the DBCO moiety is achieved during standard solid-phase RNA synthesis using this compound. This process is typically performed on an automated oligonucleotide synthesizer.

Protocol:

-

Oligonucleotide Synthesis: The RNA sequence is synthesized on a solid support using standard phosphoramidite chemistry in the 3' to 5' direction.[6]

-

Incorporation of this compound: At the desired position for labeling (typically the 5' end), this compound is coupled to the growing RNA chain using the same coupling chemistry as standard nucleotide phosphoramidites.

-

Cleavage and Deprotection: Following synthesis, the RNA is cleaved from the solid support, and all protecting groups are removed using standard deprotection protocols for RNA.

-

Purification of DBCO-RNA: The crude DBCO-modified RNA is purified to remove failure sequences and other impurities. High-performance liquid chromatography (HPLC) is the recommended purification method.

Copper-Free Click Chemistry Labeling of DBCO-RNA with an Azide-Containing Molecule

This protocol describes the conjugation of the purified DBCO-RNA with an azide-modified molecule of interest (e.g., a fluorescent dye, biotin, or a small molecule).

Materials:

-

Purified DBCO-modified RNA

-

Azide-containing molecule of interest

-

RNase-free water

-

Reaction Buffer: 1x Phosphate-Buffered Saline (PBS), pH 7.4, or 100 mM phosphate buffer, pH 7.0-8.0.[7]

Protocol:

-

Quantification: Determine the concentration of the purified DBCO-RNA using UV-Vis spectrophotometry at 260 nm.

-

Reaction Setup:

-

In a sterile, RNase-free microcentrifuge tube, dissolve the DBCO-RNA in the reaction buffer to a final concentration of approximately 10-50 µM.

-

Add the azide-containing molecule to the reaction mixture. A 10 to 20-fold molar excess of the azide-containing molecule over the DBCO-RNA is recommended to ensure high labeling efficiency.[7]

-

-

Incubation:

-

Mix the reaction components thoroughly by gentle vortexing or pipetting.

-

Incubate the reaction at 37°C for 1-4 hours.[7][8] For sensitive molecules or to potentially increase efficiency, the reaction can be performed at a lower temperature (e.g., 25°C or 4°C) for a longer duration (e.g., 12-24 hours).[7] Protect the reaction from light if using a light-sensitive dye.

-

-

Purification of Labeled RNA: It is crucial to remove the unreacted azide-containing molecule and other reaction components from the labeled RNA.

-

Ethanol Precipitation: This is a common method for purifying and concentrating RNA. Add 3 volumes of cold absolute ethanol and 1/10 volume of 3 M sodium acetate (pH 5.2) to the reaction mixture. Incubate at -20°C for at least 1 hour, then centrifuge at high speed to pellet the RNA. Wash the pellet with 70% ethanol and resuspend in RNase-free water.

-

Size-Exclusion Chromatography: Spin columns (e.g., gel filtration) are effective for removing smaller molecules from the larger labeled RNA.[7]

-

Characterization of Labeled RNA

The success of the labeling reaction can be assessed both qualitatively and quantitatively.

Methods:

-

Denaturing Polyacrylamide Gel Electrophoresis (PAGE):

-

Run an aliquot of the purified labeled RNA on a denaturing urea-PAGE gel alongside the unlabeled DBCO-RNA.

-

A successful conjugation will result in a shift in the mobility of the RNA band due to the increased molecular weight of the attached label.

-

If a fluorescent label was used, the gel can be visualized using a fluorescence scanner to confirm the presence of the fluorophore on the RNA.

-

-

UV-Vis Spectrophotometry for Degree of Labeling (DOL) Calculation:

-

Measure the absorbance of the purified labeled RNA at 260 nm (for RNA) and at the maximum absorbance wavelength (λmax) of the attached dye.

-

The Degree of Labeling, which indicates the number of dye molecules per RNA molecule, can be calculated using the Beer-Lambert law and correcting for the dye's absorbance at 260 nm.[7]

-

Data Presentation

Table 1: Representative Quantitative Data for RNA Labeling

| Parameter | Typical Value | Method of Determination | Notes |

| Labeling Efficiency | > 90% | Denaturing PAGE / HPLC | Dependent on reaction conditions and purity of starting materials. |

| Molar Excess of Azide Reagent | 10-20 fold | - | Optimization may be required for specific RNA sequences and labels. |

| Reaction Time | 1-4 hours at 37°C | - | Longer incubation at lower temperatures can also be effective.[7] |

| Yield of Purified Labeled RNA | 50-80% | UV-Vis Spectrophotometry | Varies depending on the purification method used. |

Visualizations

Caption: Experimental workflow for RNA labeling.

Caption: Copper-free click chemistry reaction.

References

- 2. interchim.fr [interchim.fr]

- 3. Dibenzocyclooctyne (DBCO) Modification - CD Bioparticles [cd-bioparticles.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. Dibenzocyclooctyl DBCO Oligonucleotide Modification [biosyn.com]

- 6. Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jenabioscience.com [jenabioscience.com]

- 8. Native purification and labeling of RNA for single molecule fluorescence studies - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for DBCO-PEG3-Phosphoramidite in 5' Oligonucleotide Modification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzocyclooctyne (DBCO) derivatives are instrumental in the field of bioconjugation, enabling copper-free click chemistry reactions that are highly efficient and biocompatible. DBCO-PEG3-Phosphoramidite is a key reagent for the site-specific incorporation of a DBCO moiety at the 5'-terminus of synthetic oligonucleotides. The triethylene glycol (PEG3) linker enhances solubility and provides spatial separation between the oligonucleotide and the DBCO group, minimizing steric hindrance in subsequent conjugation reactions.

This document provides detailed application notes and protocols for the use of this compound in the 5' modification of oligonucleotides and their subsequent conjugation to azide-containing molecules.

Principle of the Method

The overall process involves two main stages:

-

Solid-Phase Oligonucleotide Synthesis: The this compound is incorporated as the final building block in a standard automated phosphoramidite-based oligonucleotide synthesis.

-

Copper-Free Click Chemistry: The resulting 5'-DBCO-modified oligonucleotide is then reacted with a molecule containing an azide group through a strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction is bioorthogonal, meaning it proceeds with high specificity and efficiency in complex biological environments without interfering with native biochemical processes.

Data Presentation

Table 1: Quantitative Data for this compound Incorporation and Conjugation

| Parameter | Value | Notes |

| Phosphoramidite Coupling Efficiency | >98% | Per coupling cycle during solid-phase synthesis.[1][2] |

| Overall Synthesis Yield | Dependent on oligonucleotide length | Coupling efficiency of each monomer addition impacts the final yield. |

| Copper-Free Click Reaction Time | 4 - 17 hours at room temperature | Dependent on the specific azide-containing molecule and reaction conditions.[3] |

| Copper-Free Click Reaction Yield | Near-quantitative (>95%) | With appropriate purification, high yields of the conjugated product are achievable. |

| Second-Order Rate Constant (DBCO-azide) | 0.32–1.22 M⁻¹s⁻¹ | Varies with buffer, pH, and temperature. HEPES buffer at pH 7 generally shows higher rates than PBS.[4][5] |

Table 2: Recommended Purification Methods for DBCO-Modified Oligonucleotides

| Purification Method | Purity Level Achieved | Recommended For |

| Desalting | Removes salts and small molecule impurities | Suitable for short oligonucleotides (<35 bases) where the presence of truncated sequences is not critical. |

| Reverse-Phase HPLC (RP-HPLC) | >85% | Recommended for most applications, especially for oligonucleotides with hydrophobic modifications like DBCO.[6] |

| Polyacrylamide Gel Electrophoresis (PAGE) | >95% | Ideal for applications requiring very high purity and for longer oligonucleotides (≥50 bases).[6] |

Experimental Protocols

Protocol 1: 5' Modification of Oligonucleotides using this compound

This protocol outlines the steps for incorporating the DBCO-PEG3 moiety at the 5'-terminus of an oligonucleotide during automated solid-phase synthesis.

Materials:

-

This compound

-

Standard DNA/RNA phosphoramidites and synthesis reagents (activator, capping reagents, oxidizer)

-

Anhydrous acetonitrile

-

Controlled pore glass (CPG) solid support

-

Automated DNA/RNA synthesizer

Procedure:

-

Prepare the Phosphoramidite Solution: Dissolve this compound in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer (typically 0.1 M).

-

Set up the Synthesizer: Program the automated synthesizer with the desired oligonucleotide sequence.

-

Standard Synthesis Cycles: Perform the standard phosphoramidite coupling cycles for the main oligonucleotide sequence.

-

Final Coupling Step: In the final coupling cycle, use the prepared this compound solution to add the modification to the 5'-terminus. A longer coupling time of 10-12 minutes is recommended for the this compound to ensure high coupling efficiency.[3]

-

Cleavage and Deprotection: After synthesis is complete, cleave the oligonucleotide from the solid support and remove the protecting groups. DBCO-modified oligonucleotides are stable to standard deprotection with ammonium hydroxide (2 hours at 65°C or overnight at room temperature).[3] For oligonucleotides containing sensitive bases, UltraMild deprotection conditions are also compatible.[3]

-

Purification: Purify the crude DBCO-modified oligonucleotide using an appropriate method as described in Table 2 (RP-HPLC is generally recommended).

Protocol 2: Copper-Free Click Chemistry Conjugation of 5'-DBCO Oligonucleotides

This protocol describes the conjugation of a purified 5'-DBCO-modified oligonucleotide to an azide-containing molecule.

Materials:

-

Purified 5'-DBCO-modified oligonucleotide

-

Azide-containing molecule of interest

-

Reaction Buffer (e.g., 1x PBS, pH 7.4)

-

DMSO (if the azide-containing molecule is not water-soluble)

Procedure:

-

Dissolve the Reactants:

-

Dissolve the purified 5'-DBCO-modified oligonucleotide in the reaction buffer to a final concentration of 1-5 mM.

-

Dissolve the azide-containing molecule in a compatible solvent (reaction buffer or DMSO) to a concentration that is 1.5 to 5-fold molar excess relative to the DBCO-oligonucleotide.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the DBCO-oligonucleotide solution with the azide-containing molecule solution.

-

If DMSO was used to dissolve the azide, ensure the final concentration of DMSO in the reaction mixture does not exceed 10-20% to maintain the solubility of the oligonucleotide.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 4-17 hours. The reaction can also be performed at 4°C for a longer duration if the molecules are sensitive to room temperature.

-

-

Monitoring the Reaction (Optional): The progress of the reaction can be monitored by techniques such as HPLC or mass spectrometry.

-

Purification of the Conjugate:

-

After the reaction is complete, purify the oligonucleotide conjugate from excess azide-containing molecule and any unreacted oligonucleotide.

-

For small molecule azides, desalting (e.g., using a gel filtration column) may be sufficient.

-

For larger azide-modified molecules (e.g., proteins, peptides), purification by HPLC is recommended to ensure high purity of the final conjugate.

-

Visualizations

Experimental Workflow for 5' DBCO Modification and Conjugation

Caption: Workflow for oligonucleotide modification and conjugation.

Logical Relationship of Copper-Free Click Chemistry

Caption: Copper-free click chemistry reaction scheme.

Example Signaling Pathway: RAS Signaling

DBCO-modified oligonucleotides can be conjugated to targeting ligands (e.g., antibodies, peptides) to deliver antisense oligonucleotides or siRNAs to specific cells to modulate signaling pathways. The RAS signaling pathway is a critical regulator of cell proliferation and survival and is often dysregulated in cancer.[7][8][9][10]

Caption: Simplified RAS signaling pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. glenresearch.com [glenresearch.com]

- 4. researchgate.net [researchgate.net]

- 5. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Oligonucleotide Purification [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. What Do We Mean By "RAS Pathway"? | Frederick National Laboratory [frederick.cancer.gov]

- 9. addgene.org [addgene.org]

- 10. cusabio.com [cusabio.com]

Application Notes and Protocols for DBCO-PEG3-Phosphoramidite in Solid-Phase Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the efficient incorporation of a Dibenzocyclooctyne (DBCO) moiety into oligonucleotides using DBCO-PEG3-Phosphoramidite during solid-phase synthesis. Detailed protocols for synthesis, deprotection, and purification are provided, along with essential data for successful conjugation via copper-free click chemistry.

Introduction

This compound is a key reagent for the functionalization of synthetic oligonucleotides. The DBCO group enables covalent conjugation to azide-modified molecules through a bioorthogonal, copper-free click chemistry reaction. This strain-promoted alkyne-azide cycloaddition (SPAAC) is highly efficient and avoids the cellular toxicity associated with copper catalysts, making it ideal for in vivo applications and the development of oligonucleotide-based therapeutics and diagnostics. The triethylene glycol (PEG3) spacer enhances solubility and reduces steric hindrance, facilitating efficient conjugation.[1][2][3]

Key Applications

The ability to conjugate oligonucleotides to a wide range of molecules opens up numerous possibilities in research and drug development:

-

Fluorescent Labeling: Attachment of fluorescent dyes for imaging and tracking.

-

Bioconjugation: Creation of antibody-oligonucleotide conjugates for targeted delivery and immuno-PCR.[4][5]

-

Drug Delivery: Conjugation to targeting ligands, cell-penetrating peptides, or nanoparticles.

-

Diagnostic Assays: Development of probes for proximity ligation assays and other nucleic acid detection methods.

Data Summary

Table 1: Recommended Synthesis Parameters for this compound

| Parameter | Recommendation | Notes |

| Coupling Time | 10 minutes | An extended coupling time is recommended to ensure high coupling efficiency.[6] |

| Activator | Tetrazole or its derivatives (e.g., ETT, DCI) | Standard activators for phosphoramidite chemistry are suitable.[7][8] |

| Oxidation | 0.5 M CSO in anhydrous acetonitrile | DBCO is sensitive to standard iodine oxidation, especially with multiple cycles. Milder oxidizers like CSO are recommended to prevent degradation of the DBCO moiety.[2][9][10][11] |

| Solution Stability | 1-2 days on the synthesizer | The phosphoramidite is stable for a typical synthesis run.[11] |

Table 2: Deprotection Conditions for DBCO-Modified Oligonucleotides

| Reagent | Temperature | Duration | Compatibility Notes |

| Ammonium Hydroxide (30%) | Room Temperature | Overnight (17 hours) | Compatible with standard phosphoramidites, including dmf-dG. Not suitable for ibu-dG.[6][11] |

| Ammonium Hydroxide (30%) | 65°C | 2 hours | Compatible with standard phosphoramidites, including dmf-dG. Not suitable for ibu-dG.[6][11] |

| AMA (Ammonium Hydroxide/40% Methylamine 1:1) | Room Temperature | 2 hours | Shows only slight degradation of the cyclooctyne. Compatible with ibu-dG if Ac-dC is used.[6][11] |

| UltraMild Conditions | Varies | Varies | DBCO-modified oligonucleotides are compatible with UltraMild deprotection conditions.[6] |

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a 5'-DBCO-Modified Oligonucleotide

This protocol outlines the steps for incorporating this compound at the 5'-terminus of an oligonucleotide using an automated DNA synthesizer.

Materials:

-

This compound

-

Standard DNA or RNA phosphoramidites (A, C, G, T/U)

-

Solid support (e.g., CPG) pre-loaded with the initial nucleoside

-

Anhydrous acetonitrile

-

Activator solution (e.g., 0.25 M ETT in acetonitrile)

-

Capping solutions (Cap A and Cap B)

-

Oxidizer solution (0.5 M CSO in anhydrous acetonitrile)

-

Deblocking solution (e.g., 3% Trichloroacetic acid in dichloromethane)

Procedure:

-

Synthesizer Setup:

-

Dissolve this compound in anhydrous acetonitrile to the desired concentration as per the synthesizer manufacturer's instructions.

-

Install the phosphoramidite vial on the synthesizer.

-

Ensure all other necessary reagents are fresh and correctly installed.

-

-

Synthesis Cycle:

-

The standard phosphoramidite synthesis cycle is performed for each nucleotide addition in the 3' to 5' direction.[12][13]

-

Detritylation: Removal of the 5'-DMT protecting group from the support-bound nucleoside.

-

Coupling: Addition of the standard phosphoramidite with the activator. A typical coupling time for standard bases is around 30 seconds.[7]

-

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

-

Oxidation: Oxidation of the phosphite triester to the more stable phosphate triester.

-

-

Final Coupling with this compound:

-

For the final coupling step to add the 5'-DBCO modification, program the synthesizer for an extended coupling time of 10 minutes .[6]

-

Following the coupling of the this compound, proceed with the capping step.

-

-

Final Oxidation:

-

Use 0.5 M CSO in anhydrous acetonitrile for the final oxidation step to prevent degradation of the DBCO group.[11]

-

-

Cleavage and Deprotection:

-

Proceed to Protocol 2 for the cleavage of the oligonucleotide from the solid support and removal of protecting groups.

-

Protocol 2: Cleavage, Deprotection, and Purification

Materials:

-

Ammonium hydroxide or AMA solution

-

Glen-Pak™ cartridge or Reverse-Phase HPLC system

-

Desalting column (e.g., Glen Gel-Pak™)

Procedure:

-

Cleavage and Deprotection:

-

Transfer the solid support with the synthesized oligonucleotide to a clean vial.

-

Add the chosen deprotection solution (refer to Table 2 for options). For example, treat with 30% ammonium hydroxide for 2 hours at 65°C.[6]

-

Ensure the vial is tightly sealed.

-

Incubate at the recommended temperature and duration.

-

After incubation, cool the solution and transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.

-

-

Purification:

-

Option A: Cartridge Purification (DMT-on):

-

If the synthesis was performed with the final DMT group left on ("DMT-on"), the hydrophobicity of the DBCO and DMT groups allows for efficient purification using a Glen-Pak™ cartridge.[6]

-

Follow the manufacturer's protocol for the Glen-Pak™ cartridge. The final detritylation step with trifluoroacetic acid is typically omitted.

-

-

Option B: Reverse-Phase HPLC:

-

DBCO-modified oligonucleotides can be purified by reverse-phase HPLC.[14]

-

Use a suitable C18 column and a mobile phase gradient of acetonitrile in a buffer such as triethylammonium acetate.

-

Monitor the elution at 260 nm (for the oligonucleotide) and 309 nm (for the DBCO group).[14]

-

Collect the peak that shows absorbance at both wavelengths.

-

-

-

Desalting:

-

Desalt the purified oligonucleotide using a desalting column or ethanol precipitation to remove salts and residual organic solvents.

-

Protocol 3: Copper-Free Click Chemistry Conjugation

This protocol describes the conjugation of a 5'-DBCO-modified oligonucleotide to an azide-containing molecule.

Materials:

-

Purified 5'-DBCO-modified oligonucleotide

-

Azide-containing molecule (e.g., fluorescent dye, peptide)

-

DMSO or aqueous buffer (e.g., PBS, pH 7.5)

Procedure:

-

Reaction Setup:

-

Dissolve the 5'-DBCO-modified oligonucleotide in water or an appropriate aqueous buffer.

-